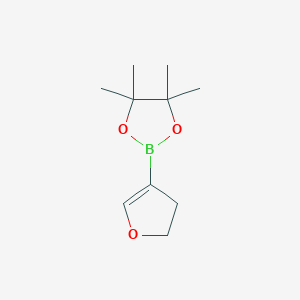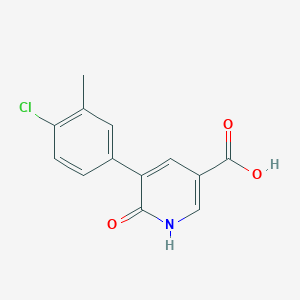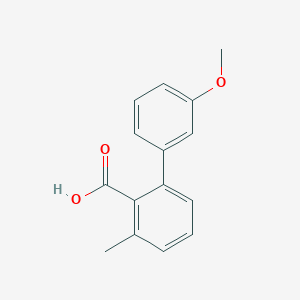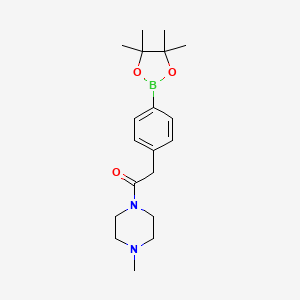
2-((Metilsulfonil)metil)pirimidin-4-amina
Descripción general
Descripción
2-((Methylsulfonyl)methyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C6H9N3O2S and its molecular weight is 187.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((Methylsulfonyl)methyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Methylsulfonyl)methyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de COX-2 para fines antiinflamatorios
El compuesto ha sido evaluado por su potencial como un inhibidor selectivo de COX-2, lo cual es significativo en el desarrollo de fármacos antiinflamatorios no esteroideos (AINE). Los inhibidores selectivos de COX-2 son buscados por su capacidad de reducir la inflamación sin los efectos secundarios gastrointestinales asociados con los AINE tradicionales .
Actividad antinociceptiva
Algunos derivados de este compuesto han mostrado una actividad antinociceptiva significativa, que es la capacidad de bloquear la detección de un estímulo doloroso o lesivo por las neuronas sensoriales. Esta propiedad es crucial para el desarrollo de medicamentos analgésicos .
Síntesis de derivados de pirimidina
El compuesto sirve como un intermediario clave en la síntesis de varios derivados de pirimidina. Estos derivados tienen una amplia gama de efectos farmacológicos, incluyendo actividades antiinflamatorias, antibacterianas y antivirales .
Desarrollo de inhibidores selectivos de COX-2
La investigación se ha centrado en la síntesis de nuevos compuestos que pueden inhibir selectivamente COX-2 con alta potencia y efectos secundarios mínimos. Los derivados de este compuesto han sido parte de tales estudios, contribuyendo al avance de fármacos antiinflamatorios más seguros .
Estudios de relación estructura-actividad (SAR)
El compuesto se utiliza en estudios SAR para comprender la relación entre la estructura química de una molécula y su actividad biológica. Esto es esencial para el diseño de nuevos fármacos con mayor eficacia y menor toxicidad .
Síntesis en fase de solución paralela
Tiene aplicaciones en la síntesis en fase de solución paralela, un método utilizado para producir una variedad de compuestos simultáneamente. Este enfoque es beneficioso para la generación rápida de bibliotecas químicas para el descubrimiento de fármacos.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit the cyclooxygenase enzyme (cox) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
This could result in the inhibition of the conversion of arachidonic acid to inflammatory mediators .
Biochemical Pathways
The compound 2-((Methylsulfonyl)methyl)pyrimidin-4-amine may affect the arachidonic acid cascade, given its potential interaction with the COX enzyme . This could lead to a decrease in the production of prostanoids, which play a role in many inflammatory processes .
Result of Action
The molecular and cellular effects of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine’s action would likely be a reduction in the production of prostanoids, given its potential interaction with the COX enzyme . This could lead to a decrease in inflammation, pain, and fever caused by prostaglandins .
Propiedades
IUPAC Name |
2-(methylsulfonylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)4-6-8-3-2-5(7)9-6/h2-3H,4H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDGMYDLHUAHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




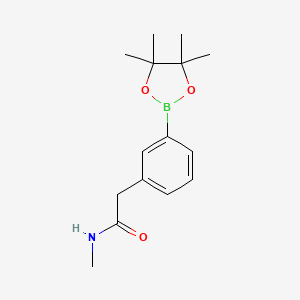
![Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1422144.png)
